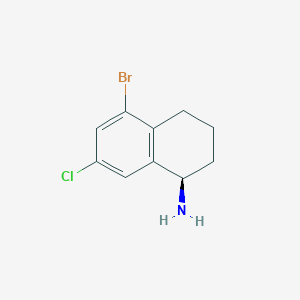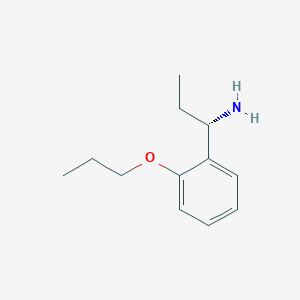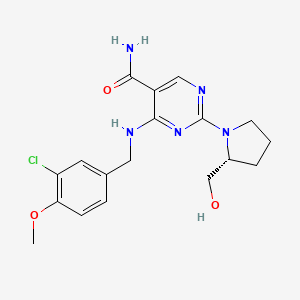![molecular formula C8H11IN2 B13043187 3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13043187.png)
3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine is a heterocyclic compound with the molecular formula C8H11IN2 It is a derivative of pyrazolo[1,5-A]pyridine, characterized by the presence of an iodine atom at the 3-position and a methyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, resulting in the formation of 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine derivatives . The reaction conditions typically include the use of a suitable solvent, such as acetonitrile, and a catalyst, such as copper(I) iodide, to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazolo[1,5-A]pyridine derivatives, while cycloaddition reactions can produce more complex bicyclic or tricyclic compounds.
科学的研究の応用
3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in chemical biology research to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it useful in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to target proteins and modulating their activity. The compound can inhibit or activate enzymes, receptors, and other proteins, thereby affecting various biological pathways and processes .
類似化合物との比較
Similar Compounds
3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine: Lacks the methyl group at the 6-position.
6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine: Lacks the iodine atom at the 3-position.
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine: Lacks both the iodine atom and the methyl group.
Uniqueness
The presence of both the iodine atom at the 3-position and the methyl group at the 6-position makes 3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine unique. These substituents enhance its reactivity and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .
特性
分子式 |
C8H11IN2 |
|---|---|
分子量 |
262.09 g/mol |
IUPAC名 |
3-iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H11IN2/c1-6-2-3-8-7(9)4-10-11(8)5-6/h4,6H,2-3,5H2,1H3 |
InChIキー |
DEAHYRAFONDENL-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=C(C=NN2C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-Fluoro-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13043115.png)
![1-Amino-1-[4-(difluoromethoxy)phenyl]acetone](/img/structure/B13043119.png)
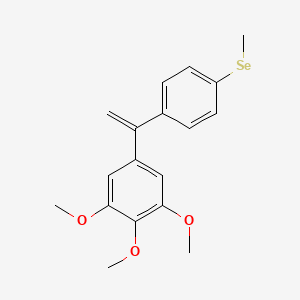


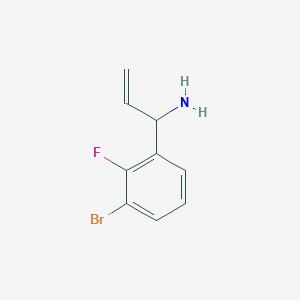
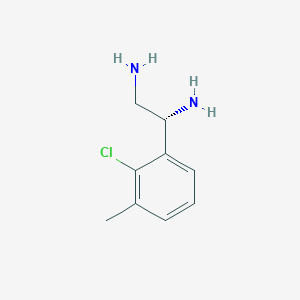

![(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043151.png)
